molecular formula C15H16N2O3 B11705654 Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11705654
M. Wt: 272.30 g/mol
InChI Key: USCNOYPGDJEXDR-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the multi-component Biginelli reaction . This compound is closely related to a class of molecules known as "Biginelli compounds," which exhibit a wide spectrum of biological and pharmacological activities . Dihydropyrimidinones are recognized for their potential as antiviral, antibacterial, antitumor, anti-inflammatory, and antihypertensive agents . Some derivatives function as calcium channel modulators , and the core scaffold is found in potent inhibitors of biological targets such as the thymidylate kinase (TMK) of Mycobacterium tuberculosis , making it a structure of interest in antitubercular research . The prop-2-en-1-yl (allyl) ester group in this specific derivative may offer unique reactivity and serve as a versatile handle for further chemical modifications and derivatization in medicinal chemistry campaigns. The compound is provided for non-human research applications only. It is intended for use as a reference standard, a synthetic intermediate, or a biological probe in early-stage discovery research within pharmaceutical and academic laboratories. Researchers are responsible for determining the suitability of this compound for their specific purposes. This product is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

prop-2-enyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-3-9-20-14(18)12-10(2)16-15(19)17-13(12)11-7-5-4-6-8-11/h3-8,13H,1,9H2,2H3,(H2,16,17,19)

InChI Key

USCNOYPGDJEXDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthesis of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

The intermediate acid is prepared via hydrolysis of the methyl ester (e.g., methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) using 2 N NaOH at 60°C for 4 hours, followed by acidification with HCl to precipitate the product (yield: 85–90%).

Prop-2-en-1-yl Ester Formation

The carboxylic acid is reacted with allyl bromide in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. This method achieves yields of 78–82%.

Optimization Note :

  • Temperature : Room temperature (25°C) minimizes allyl group isomerization.

  • Solvent : Dichloromethane ensures high solubility of both reactants and catalyst.

Palladium-Catalyzed Coupling Reactions

Recent advances utilize palladium catalysts to introduce the prop-2-en-1-yl group via cross-coupling. A representative procedure involves:

  • Suzuki-Miyaura Coupling :

    • Reacting 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-boronic acid with allyl bromide using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C.

    • Yield: 68–75%.

  • Heck Reaction :

    • Coupling the tetrahydropyrimidine core with allyl acetate using Pd(OAc)₂ (2 mol%) and P(o-tol)₃ in DMF at 100°C.

    • Yield: 60–65%.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Scalability
Biginelli ReactionTFA, ethanol, reflux, 8 h65–72≥95High
Post-CyclizationDCC/DMAP, CH₂Cl₂, 24 h78–82≥98Moderate
Suzuki CouplingPd(PPh₃)₄, dioxane/H₂O, 80°C, 12 h68–75≥97Low
Heck ReactionPd(OAc)₂, DMF, 100°C, 10 h60–65≥96Low

Key Observations :

  • The Biginelli method is preferred for large-scale synthesis due to operational simplicity.

  • Post-cyclization esterification offers higher purity but requires additional steps.

  • Palladium-based methods are limited by catalyst cost and sensitivity to oxygen.

Solvent and Catalyst Optimization

Solvent Screening

  • Ethanol : Optimal for Biginelli reactions (polar protic solvent enhances protonation).

  • Dichloromethane : Ideal for esterification (aprotic, inert).

  • DMF : Required for Heck reactions (high polarity stabilizes Pd intermediates).

Acid Catalysts

  • TFA vs. HCl : TFA provides higher regioselectivity (94:6 vs. 88:12 for HCl).

  • Lewis Acids (e.g., ZnCl₂) : Reduce reaction time by 30% but lower yields (55–60%).

Green Chemistry Approaches

Emerging methodologies focus on solvent-free and microwave-assisted synthesis:

  • Microwave Irradiation : Reduces Biginelli reaction time from 8 hours to 25 minutes with comparable yields (70%).

  • Ball Milling : Mechanochemical synthesis avoids solvents entirely, achieving 63% yield in 2 hours .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi due to its ability to interact with specific biological targets. For instance:

  • Studies have demonstrated its efficacy against strains like Staphylococcus aureus and Candida albicans .

Anticancer Potential

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine has also been investigated for its anticancer properties:

  • Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain analogs exhibited low IC50 values in various cancer cell lines .

Case Studies and Research Findings

A comprehensive overview of studies highlights the compound's potential across various therapeutic areas:

StudyFocusKey Findings
Aziz-ur-Rehman et al. (2018)Anticancer ActivityCompounds derived from tetrahydropyrimidines showed strong anticancer effects with low IC50 values compared to doxorubicin .
Pharmacological EvaluationsAntimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains and fungi .
Molecular Docking StudiesMechanism ElucidationComputational studies indicated strong binding affinities to specific enzymes involved in disease processes .

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Key Findings :

  • The prop-2-en-1-yl derivative achieves a high yield (87.7%) under mild purification conditions, though catalytic details are unspecified .
  • Ionic liquids (e.g., benzotriazolium) significantly enhance yields (96%) and reduce reaction times (40 min) for ethyl esters compared to traditional HCl catalysis (78% yield, 3 h) .
  • Heterogeneous catalysts like CuO@SiO2 and pumice offer eco-friendly, recyclable alternatives with yields >80% .

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound (Ester Group) Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference ID
Prop-2-en-1-yl Not reported Not available Not available
Ethyl 200–202 1.10 (t, 3H), 2.27 (s, 3H), 5.14 (s, 1H) 14.54, 18.24, 99.73, 165.81
Ethyl 232 1.10 (t, 3H), 2.27 (s, 3H), 7.75 (s, 1H) 14.54, 18.24, 145.34, 165.81
Methyl 193–194 2.59 (s, 3H), 3.58 (s, 3H) 63.93 (C), 4.95 (H), 11.47 (N)

Key Findings :

  • Spectral data for the prop-2-en-1-yl derivative remain unreported, highlighting a gap in characterization compared to ethyl/methyl analogs .

Structural and Regioselectivity Studies

  • Ethyl and methyl derivatives have well-documented crystal structures and regioselectivity profiles .
  • The prop-2-en-1-yl analog lacks crystallographic data, though computational modeling (e.g., ¹³C NMR simulations) could bridge this gap .

Biological Activity

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that includes a pyrimidine ring and various substituents that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O3C_{14}H_{16}N_{2}O_{3} with a molecular weight of approximately 260.29 g/mol. The compound features a tetrahydropyrimidine core with an allyl group at one end and a phenyl group at another, which may play roles in its biological interactions.

PropertyValue
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
CAS Number5395-36-8
AppearanceWhite to almost white powder
Melting Point206°C - 210°C

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the tetrahydropyrimidine class. Specifically, research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study reported the synthesis of several dihydropyrimidone derivatives, some of which showed promising activity against thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The identified compounds demonstrated IC50 values ranging from 303.5 µM to 322.6 µM, indicating moderate inhibitory activity against TP .
  • Mechanistic Insights : Mechanistic studies revealed that these compounds acted as non-competitive inhibitors of TP. This suggests that they might interact with the enzyme at sites other than the active site, providing a unique mechanism for potential therapeutic intervention .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using the MTT assay on various cancer cell lines such as HeLa (cervical cancer) and T47D (breast cancer). The results indicated that the compound possesses significant cytotoxicity while maintaining low toxicity to normal fibroblast cells (3T3), suggesting a favorable therapeutic index .

Case Study: Thymidine Phosphorylase Inhibition

A detailed investigation into the inhibition of thymidine phosphorylase by tetrahydropyrimidine derivatives found that certain substitutions on the phenyl ring significantly affected their inhibitory potency. For example:

Compound IDStructure ModificationIC50 (µM)
Compound 1Para-Nitro substitution314.0 ± 0.90
Compound 12Meta-Nitro substitutionInactive
Compound 33Unsubstituted phenyl ring322.6 ± 1.60

This study underscores the importance of structural modifications in enhancing biological activity .

Q & A

Q. Table 1: Yield variation with reaction conditions

RouteSolventCatalystYield (%)Reference
AEthanolHCl58
BTolueneK₂CO₃62
CDMFNone31
DDioxanet-BuOK40
EAcetonitrileSilica-supported catalyst88

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions. For example, methyl groups appear as singlets at δ 2.59 ppm, and aromatic protons show multiplet patterns at δ 7.43–7.61 ppm .
  • X-ray crystallography : Software like SHELXL refines crystal structures with high-resolution data. For instance, hydrogen-bonding networks in similar compounds were resolved with an R factor of 0.048 using SHELX .
  • IR spectroscopy : Key stretches include C=O (1705–1715 cm1^{-1}) and N-H (3240 cm1^{-1}), critical for verifying cyclization .

Advanced: How does regioselectivity in N-arylation impact functionalization?

Methodological Answer:
N-arylation of tetrahydropyrimidines is highly solvent- and base-dependent. For example:

  • Failure in DMF : Polar solvents promote side reactions, reducing yields (<10%) .
  • Base optimization : K₂CO₃ in toluene minimizes side products (e.g., over t-BuOK or NaOH) by maintaining mild basicity .
  • Counterion effects : Chloride or tetrafluoroborate anions reduce efficiency due to poor solubility .

Q. Table 2: Solvent and base effects on N-arylation

EntrySolventBaseYield (%)Purity
1DMFK₂CO₃0Low
2TolueneK₂CO₃62High
3AcetonitrileNaOH38Moderate

Advanced: What strategies enhance enantioselective synthesis of this compound?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:

  • Chiral bicyclic amines : (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives achieved enantiomer ratios up to 68:32 in related tetrahydropyrimidines .
  • Multi-component reactions : Stereochemical control via asymmetric organocatalysis (e.g., L-proline derivatives) improves enantiomeric excess (ee > 60%) .

Q. Table 3: Enantiomer ratios in stereoselective synthesis

CompoundCatalystEnantiomer RatioReference
Methyl ester derivativeBicyclic amine68:32
Ethyl ester derivativeChiral Brønsted acid66:34

Advanced: How do computational studies predict conformational stability?

Methodological Answer:

  • DFT calculations : Predict puckering amplitudes and hydrogen-bonding patterns. For example, ring puckering in tetrahydropyrimidines was quantified using Cremer-Pople coordinates, showing nonplanar conformations with q = 0.45 Å .
  • Molecular dynamics (MD) : Simulate solvent interactions; ethanol stabilizes the tetrahydropyrimidine ring via hydrogen bonding, reducing decomposition .

Basic: What are the key biological activities reported for analogous compounds?

Methodological Answer:

  • Kinase inhibition : Methyl/ethyl analogs show IC50_{50} values < 1 µM against tyrosine kinases due to the phenyl and carboxylate groups’ π-π stacking and electrostatic interactions .
  • Antimicrobial activity : Substituent variation (e.g., thiomorpholine side chains) enhances activity against Gram-positive bacteria (MIC = 8 µg/mL) .

Q. Table 4: Bioactivity of structural analogs

Compound ModificationTargetIC50_{50}/MICReference
Thiomorpholine side chainS. aureus8 µg/mL
Ethoxyphenyl substituentTyrosine kinase0.7 µM

Advanced: How does thermal stability influence formulation for biological assays?

Methodological Answer:

  • DSC/TGA analysis : Decomposition onset at 205°C (ethanol recrystallized samples) indicates suitability for room-temperature assays .
  • Solvent selection : Avoid DMSO above 100°C to prevent ester group hydrolysis .

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